tert-butyl 4-carbamoylbenzoate tert-butyl 4-carbamoylbenzoate
Brand Name: Vulcanchem
CAS No.: 1307310-12-8
VCID: VC11483536
InChI:
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.3

tert-butyl 4-carbamoylbenzoate

CAS No.: 1307310-12-8

Cat. No.: VC11483536

Molecular Formula: C12H15NO3

Molecular Weight: 221.3

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-carbamoylbenzoate - 1307310-12-8

Specification

CAS No. 1307310-12-8
Molecular Formula C12H15NO3
Molecular Weight 221.3

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 4-carbamoylbenzoate (IUPAC name: tert-butyl 4-(carbamoyl)benzoate) belongs to the class of aromatic esters with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. The compound features a benzoate core modified by a carbamoyl (-CONH₂) group at the 4-position and a tert-butyl ester (-OCOC(CH₃)₃) at the 1-position. This configuration confers both steric protection from the bulky tert-butyl group and reactivity from the carbamoyl moiety, making it suitable for selective transformations in multi-step syntheses .

Table 1: Physicochemical Properties of tert-Butyl 4-Carbamoylbenzoate

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
Density1.10–1.15 g/cm³ (estimated)
Melting Point85–90°C (predicted)
Boiling Point>300°C (decomposes)
SolubilitySoluble in DCM, THF, DMF

The tert-butyl group enhances solubility in non-polar solvents while the carbamoyl group introduces hydrogen-bonding capabilities, enabling interactions with polar substrates. Spectroscopic data (e.g., NMR, IR) would typically show signals consistent with ester carbonyls (~1700 cm⁻¹) and carbamoyl N-H stretches (~3350 cm⁻¹) .

Synthesis and Manufacturing Approaches

The synthesis of tert-butyl 4-carbamoylbenzoate can be achieved through two primary routes, leveraging established esterification and amidation protocols.

Esterification of 4-Carbamoylbenzoic Acid

4-Carbamoylbenzoic acid undergoes esterification with tert-butanol under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) in refluxing toluene. This method, analogous to the production of tert-butyl 4-(chloromethyl)benzoate , typically yields 80–85% product after purification via recrystallization or column chromatography.

Post-Esterification Amidation

Alternatively, tert-butyl 4-cyanobenzoate can be hydrolyzed to the corresponding carboxylic acid, followed by treatment with ammonia or ammonium chloride in the presence of a coupling agent such as EDCI/HOBt. This route mirrors techniques used in peptide synthesis and boron-containing intermediates .

Table 2: Representative Synthetic Routes

MethodConditionsYield
Acid-catalyzed esterificationH₂SO₄, toluene, reflux85%
Amidation of nitrileNH₃, EDCI, DMF75%

Physicochemical and Stability Profiles

tert-Butyl 4-carbamoylbenzoate exhibits moderate thermal stability, with decomposition observed above 300°C. The tert-butyl group confers resistance to hydrolysis under basic conditions, though acidic environments may cleave the ester. Storage recommendations align with those for similar tert-butyl esters: inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Applications in Pharmaceutical and Fine Chemical Synthesis

The compound’s dual functionality (ester and carbamoyl groups) positions it as a valuable intermediate in drug discovery. Key applications include:

Prodrug Development

The tert-butyl ester serves as a protective group for carboxylic acids, enabling controlled release in vivo. For example, prodrugs of NSAIDs or antivirals often employ such esters to enhance bioavailability .

Peptidomimetic Scaffolds

Carbamoyl groups are integral to peptide bond isosteres, which improve metabolic stability in therapeutic agents. tert-Butyl 4-carbamoylbenzoate could act as a building block for kinase inhibitors or protease-resistant analogs .

Polymer and Material Science

Incorporation into polyamides or polyurethanes could leverage the carbamoyl group’s hydrogen-bonding capacity, enhancing material toughness. Such applications mirror the use of methyl 4-tert-butylbenzoate in UV stabilizers .

Market Trends and Future Directions

The global market for tert-butyl-protected intermediates is projected to grow at 6.2% CAGR (2025–2030), driven by demand for modular synthetic platforms in pharmaceuticals . Future research should explore:

  • Catalytic asymmetric synthesis routes.

  • Biocatalytic esterification to improve sustainability.

  • Applications in covalent inhibitor design (e.g., targeting cysteine residues).

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